2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the morpholine ring and the methoxy group. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. By binding to these enzymes, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This mechanism underlies its potential anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide can be compared with other similar compounds, such as:
2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound also contains a morpholinopyrimidine core and has shown similar anti-inflammatory properties.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with comparable biological activities, particularly in inhibiting nitric oxide production.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-2-4-18-5-3-15/h6-7H,2-5,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHICPCDETXXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.